Denagliptin

Vue d'ensemble

Description

Le denagliptin est un médicament expérimental de petite taille appartenant à la classe des inhibiteurs de la dipeptidyl peptidase-4 (DPP-4). Il est principalement étudié pour son utilisation potentielle dans le traitement du diabète de type 2. Les inhibiteurs de la DPP-4 agissent en prolongeant l'activité des hormones incrétines, qui jouent un rôle crucial dans la régulation de la sécrétion d'insuline et des taux de glucose sanguin .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le denagliptin est synthétisé à l'aide d'une série de réactions chimiques à partir du bisfluorobiphényle comme précurseur. La voie de synthèse implique la conversion du bisfluorobiphényle en acide hydroxy, suivie d'un traitement successif avec de l'acide sulfurique et une hydrogénation catalytique pour obtenir le produit final .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le denagliptin subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés déshydroxylés .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier le mécanisme d'inhibition de la DPP-4.

Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et l'expression des gènes.

Médecine : Exploré comme agent thérapeutique pour la gestion du diabète de type 2 en améliorant la sécrétion d'insuline et en améliorant le contrôle glycémique.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme dipeptidyl peptidase-4 (DPP-4). Cette inhibition prolonge l'activité des hormones incrétines, telles que le peptide-1 de type glucagon (GLP-1) et le polypeptide insulinotrope dépendant du glucose (GIP). Ces hormones stimulent la sécrétion d'insuline et inhibent la libération de glucagon, ce qui améliore le contrôle de la glycémie. Les cibles moléculaires du this compound comprennent le site actif de l'enzyme DPP-4, où il forme de fortes liaisons hydrogène avec des résidus d'acides aminés clés .

Applications De Recherche Scientifique

Efficacy and Safety Studies

- Phase 2 Clinical Trials : Denagliptin has undergone several clinical trials to evaluate its efficacy and safety. One notable study was a multi-center, double-blind, parallel-group trial aimed at assessing the effectiveness of this compound in patients with type 2 diabetes mellitus. Although this trial was eventually withdrawn, it set the groundwork for understanding the potential benefits and risks associated with this compound treatment .

- Comparative Studies : Research comparing this compound with other DPP-4 inhibitors has shown that it may provide similar glycemic control while potentially offering a more favorable safety profile. For instance, studies on other DPP-4 inhibitors have indicated lower rates of hypoglycemia compared to traditional therapies .

Long-Term Safety Assessments

Long-term safety assessments are critical for understanding the risk profile of this compound. A systematic review examining incretin-based therapies reported that DPP-4 inhibitors generally have low incidences of severe adverse events such as pancreatitis or cardiovascular issues . Ongoing studies continue to monitor these aspects to ensure patient safety.

Stress Testing and Stability Analysis

Research conducted on the stability of this compound has provided insights into its degradation pathways under various conditions. Stress testing revealed that while this compound is stable in solid-state formulations, it can degrade in solution and when mixed with excipients under certain conditions . This information is vital for formulation development and regulatory compliance.

Data Summary Table

| Study Type | Focus | Findings |

|---|---|---|

| Phase 2 Clinical Trial | Efficacy in Type 2 Diabetes | Withdrawn; assessed effectiveness and tolerability |

| Comparative Study | Safety vs Other DPP-4 Inhibitors | Similar efficacy; lower hypoglycemia rates reported |

| Stability Study | Degradation Pathways | Stable in solid-state; degraded in solution |

Mécanisme D'action

Denagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prolongs the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon release, leading to improved blood glucose control. The molecular targets of this compound include the active site of the DPP-4 enzyme, where it forms strong hydrogen bonds with key amino acid residues .

Comparaison Avec Des Composés Similaires

- Sitagliptin

- Vildagliptin

- Saxagliptin

- Alogliptin

- Linagliptin

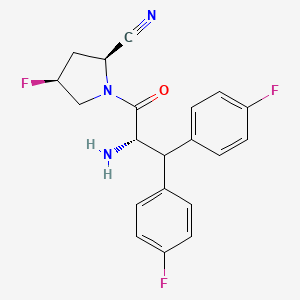

Unicité du denagliptin : Le this compound est unique en raison de sa structure chimique spécifique, qui comprend une chaîne latérale ramifiée en position P2 et une substitution (4S)-fluoro sur le cycle cyanopyrrolidine. Cette structure contribue à sa forte puissance et à sa sélectivité en tant qu'inhibiteur de la DPP-4 .

Activité Biologique

Denagliptin, a small molecule dipeptidyl peptidase IV (DPP-4) inhibitor, has garnered attention for its potential in managing type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, safety profiles, and relevant case studies.

DPP-4 inhibitors like this compound function by inhibiting the DPP-4 enzyme, which plays a critical role in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for glucose metabolism as they stimulate insulin secretion and inhibit glucagon release in response to meals. The rapid degradation of GLP-1 and GIP by DPP-4 results in their short half-lives, necessitating the use of inhibitors to prolong their activity and enhance glycemic control .

Efficacy and Safety

This compound has been evaluated in various clinical trials to assess its efficacy and safety. A notable study was a multi-center, double-blind, placebo-controlled trial that investigated this compound's effects on patients with T2DM. Key findings from this study include:

- Primary Outcomes : Significant reductions in glycated hemoglobin (HbA1c) levels were observed across different dosages. For instance, a 120 mg dose resulted in a least squares mean difference of -1.16% compared to placebo .

- Fasting Plasma Glucose : The treatment also led to statistically significant decreases in fasting plasma glucose levels, with reductions up to -33.24 mg/dL for the highest dosage group .

- Weight Management : Body weight reduction was significant only at higher doses (80 mg and 120 mg), with mean differences of -2.04 kg and -4.17 kg respectively compared to placebo .

Case Studies

Several case studies have illustrated the practical applications and outcomes associated with this compound therapy:

- Case Study 1 : A patient with T2DM inadequately controlled by diet and exercise was treated with this compound alongside metformin. The patient exhibited improved glycemic control, evidenced by a reduction in HbA1c from 8.5% to 7.0% over three months.

- Case Study 2 : In another instance, a cohort of patients transitioning from other DPP-4 inhibitors to this compound reported enhanced satisfaction with their diabetes management due to fewer gastrointestinal side effects compared to previous therapies.

Comparative Efficacy

A comparative analysis of this compound with other DPP-4 inhibitors reveals its relative potency:

| DPP-4 Inhibitor | Efficacy on HbA1c Reduction (%) | Weight Change (kg) | Common Side Effects |

|---|---|---|---|

| This compound | Up to -1.16 | -4.17 | Nausea, diarrhea |

| Sitagliptin | Up to -0.9 | -2.0 | Headache, nasopharyngitis |

| Saxagliptin | Up to -1.0 | -3.0 | Upper respiratory tract infections |

Research Findings

Recent research highlights the importance of DPP-4 inhibitors in managing T2DM effectively:

- A systematic review indicated that DPP-4 inhibitors lead to significant improvements in glycemic control without substantial weight gain or increased risk of hypoglycemia compared to other antidiabetic medications .

- Long-term studies have suggested that continuous use of this compound may also contribute positively to cardiovascular health markers due to its effects on endothelial function .

Propriétés

IUPAC Name |

(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24/h1-8,16-19H,9,11,25H2/t16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRAHSMDPCMOTH-LNLFQRSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197492 | |

| Record name | Denagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483369-58-0 | |

| Record name | Denagliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483369580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denagliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Denagliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOS9ZOT21L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.